molecular formula C15H15BF2O2 B11844067 (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 157248-19-6

(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B11844067
CAS No.: 157248-19-6
M. Wt: 276.09 g/mol
InChI Key: VRALYMROPDACFM-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative that features a biphenyl structure with two fluorine atoms and a propyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2,3-difluorobiphenyl, is brominated to introduce a bromine atom at the 4’ position.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with propylmagnesium bromide to introduce the propyl group.

    Borylation: The resulting compound is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to form the boronic acid derivative.

Industrial Production Methods

Industrial production methods for boronic acids often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further transformations, such as coupling or oxidation, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.

    3,4-Difluorophenylboronic Acid: Similar in structure but lacks the propyl group and has fluorine atoms at different positions.

    4-Propylphenylboronic Acid: Similar but lacks the difluoro substitution.

Uniqueness

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Biological Activity

(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly in the context of its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H14F2B
  • Molecular Weight : 232.27 g/mol
  • CAS Number : 126163-02-8

The biological activity of boronic acids often involves their ability to interact with enzymes and proteins through reversible covalent bonding. This interaction can inhibit proteases and other enzymes critical in various biological pathways. Specifically, the difluorobiphenyl structure may enhance lipophilicity and cellular permeability, facilitating better interaction with target proteins.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown neuroprotective effects against oxidative stress induced by hydrogen peroxide (H2O2), suggesting potential applications in neurodegenerative diseases .

2. Neuroprotective Effects

Research has demonstrated that certain derivatives can effectively reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines exposed to oxidative stress. This neuroprotective activity is crucial for developing treatments for conditions like Alzheimer's disease .

3. Enzyme Inhibition

Boronic acids are known for their role as inhibitors of serine proteases and other enzymes. The specific compound may exhibit similar inhibitory effects on β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that modifications to the biphenyl structure can enhance potency against BACE1 while maintaining selectivity over other proteases .

Study 1: Neuroprotection Against H2O2

A study evaluated the effects of a compound structurally related to this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in ROS levels and improved cell viability when treated with the compound prior to H2O2 exposure .

Study 2: BACE1 Inhibition Profile

Another investigation focused on the structure-activity relationship (SAR) of boronic acid derivatives as BACE1 inhibitors. The study found that specific modifications to the biphenyl moiety could lead to enhanced inhibitory activity while minimizing off-target effects, suggesting a promising avenue for drug development targeting Alzheimer's disease .

Data Tables

Property Value
Molecular FormulaC15H14F2B
Molecular Weight232.27 g/mol
CAS Number126163-02-8
Antioxidant ActivitySignificant reduction in ROS levels
Neuroprotective ActivityImproved cell viability under oxidative stress
Study Findings
Neuroprotection StudyReduced ROS levels; improved mitochondrial function
BACE1 Inhibition StudyEnhanced potency with structural modifications

Properties

CAS No.

157248-19-6

Molecular Formula

C15H15BF2O2

Molecular Weight

276.09 g/mol

IUPAC Name

[2,3-difluoro-4-(4-propylphenyl)phenyl]boronic acid

InChI

InChI=1S/C15H15BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13(16(19)20)15(18)14(12)17/h4-9,19-20H,2-3H2,1H3

InChI Key

VRALYMROPDACFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCC)F)F)(O)O

Origin of Product

United States

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